molecular formula C17H18N4O3S B3521059 (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B3521059
M. Wt: 358.4 g/mol
InChI Key: HREDOTBGXYDFQH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides or other suitable reagents.

    Formation of the Propenamide Moiety: The propenamide moiety can be synthesized by the condensation of 3-nitrobenzaldehyde with appropriate amines or amides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

    Condensation: The propenamide moiety can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

    Condensation: Aldehydes, ketones, basic or acidic catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may have similar potential.

    Agriculture: Thiadiazole derivatives have been explored as fungicides and herbicides.

    Materials Science: Thiadiazole compounds can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific biological target. In general, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a different position of the nitro group.

    (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

(E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-15(10-9-12-5-4-8-14(11-12)21(23)24)18-17-20-19-16(25-17)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,18,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREDOTBGXYDFQH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

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